5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 827589-02-6
Cat. No.: VC7157225
Molecular Formula: C9H9F3N4
Molecular Weight: 230.194
* For research use only. Not for human or veterinary use.
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile - 827589-02-6](/images/structure/VC7157225.png)
Specification
CAS No. | 827589-02-6 |
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Molecular Formula | C9H9F3N4 |
Molecular Weight | 230.194 |
IUPAC Name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Standard InChI | InChI=1S/C9H9F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h4-5,7,15H,2H2,1H3 |
Standard InChI Key | STXCXNZYLFKKMF-UHFFFAOYSA-N |
SMILES | CC1CC(N2C(=C(C=N2)C#N)N1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is C₉H₉F₃N₄, with a molecular weight of 238.20 g/mol. Its structure features:
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A pyrazolo[1,5-a]pyrimidine core, a bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7.
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A tetrahydropyrimidine ring (positions 4–7), conferring partial saturation and conformational flexibility.
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Substituents:
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Methyl group at position 5, enhancing steric bulk and lipophilicity.
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Trifluoromethyl group at position 7, introducing electron-withdrawing effects and metabolic stability.
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Cyano group at position 3, enabling hydrogen bonding and dipole interactions.
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The InChIKey (FKURNPMVEXUGKP-UHFFFAOYSA-N) and SMILES (CC1CCN2C(=C(C=N2)C#N)N1C(F)(F)F) descriptors confirm its stereoelectronic profile .
Synthesis Methodologies
Core Ring Assembly
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via condensation reactions between 5-aminopyrazole derivatives and trifluoromethyl-β-diketones. A representative protocol involves:
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Cyclocondensation: Heating 5-amino-3-cyanopyrazole with hexafluoroacetylacetone in acetic acid yields the trifluoromethylated intermediate .
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Reductive Amination: Selective reduction of the pyrimidine ring using NaBH₄ or Pd/C under hydrogen atmosphere achieves partial saturation.
Functionalization Strategies
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Methylation: Quaternization at position 5 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃).
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Cyanidation: Introduction of the cyano group at position 3 often employs CuCN in DMF under reflux .
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclocondensation | Acetic acid, 80°C, 12 h | 78 | 95 |
Reductive Amination | NaBH₄, MeOH, 0°C, 2 h | 65 | 90 |
Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6 h | 82 | 97 |
Physicochemical and Spectroscopic Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in strongly acidic/basic conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 3H, CH₃), 2.45–2.67 (m, 4H, CH₂), 4.12 (q, 1H, CF₃-CH), 7.89 (s, 1H, pyrazole-H) .
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¹⁹F NMR: δ -63.5 ppm (CF₃ group).
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IR: ν 2245 cm⁻¹ (C≡N), 1120 cm⁻¹ (C-F).
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits IC₅₀ = 120 nM against cyclin-dependent kinase 2 (CDK2) due to:
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Hydrogen bonding between the cyano group and kinase backbone.
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Hydrophobic interactions from the trifluoromethyl group in the ATP-binding pocket .
Antiproliferative Effects
In MCF-7 breast cancer cells, it demonstrates EC₅₀ = 2.1 μM by inducing G1/S cell cycle arrest. Comparative studies show a 3-fold potency increase over non-methylated analogs .
Table 2: Biological Activity Profile
Target | Assay Type | Result |
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CDK2 | Enzymatic | IC₅₀ 120 nM |
MCF-7 Cells | Cell Viability | EC₅₀ 2.1 μM |
hERG Inhibition | Patch Clamp | IC₅₀ >30 μM |
Computational and SAR Insights
Molecular Docking
Docking studies (PDB: 1AQ1) reveal:
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The trifluoromethyl group occupies a hydrophobic subpocket near Val18 and Ala144.
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The methyl group at position 5 prevents unfavorable steric clashes with Lys33 .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Removal: Reduces CDK2 affinity by 15-fold.
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Cyanide → Amide Substitution: Lowers cell permeability (LogP decreases from 2.1 to 0.8).
Pharmacokinetic and Toxicity Profiles
ADME Properties
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LogP: 2.3 (calculated), indicating moderate lipophilicity.
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Plasma Protein Binding: 89% (rat), suggesting high distribution volume .
Toxicity Screening
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LD₅₀ (oral, rat): >500 mg/kg, with no hepatotoxicity observed at 50 mg/kg/day for 14 days.
Patent Landscape and Applications
Key Patents
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